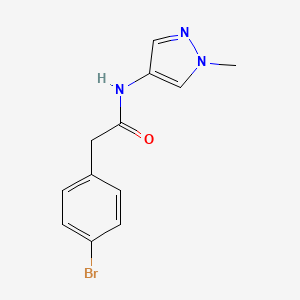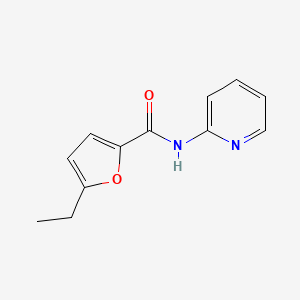
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide, also known as BPPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole class of compounds, which have been shown to have a variety of biological activities. BPPA has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, motivation, and reward. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide may also act as an antioxidant, protecting neurons from oxidative stress and damage.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to increase the activity of several antioxidant enzymes, which may protect neurons from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide is its neuroprotective and antidepressant effects, which make it a promising candidate for the treatment of neurodegenerative diseases and depression. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has also been shown to have low toxicity in animal studies, which is important for the development of therapeutic agents. However, one limitation of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide. One area of interest is the development of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide's mechanism of action, particularly its effects on neurotransmitter systems in the brain. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide in humans, which will be important for the development of therapeutic agents.
Synthesis Methods
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide can be synthesized using several methods, including the reaction of 4-bromobenzoyl chloride with 1-methyl-4-pyrazolecarboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromoacetophenone with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with an acid such as hydrochloric acid to form 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide.
Scientific Research Applications
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has also been investigated for its potential as a therapeutic agent for the treatment of depression and anxiety.
properties
IUPAC Name |
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-16-8-11(7-14-16)15-12(17)6-9-2-4-10(13)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVMJFRQGRLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)

![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)

![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)


![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)